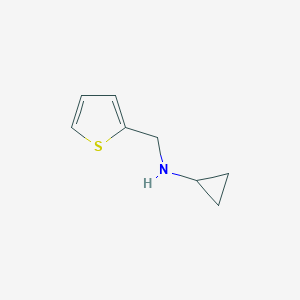

Cyclopropyl-thiophen-2-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJPDZTVBQYPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390001 | |

| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14471-18-2 | |

| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cyclopropyl-thiophen-2-ylmethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the novel amine, Cyclopropyl-thiophen-2-ylmethyl-amine. The primary synthesis pathway elucidated is the reductive amination of thiophene-2-carboxaldehyde with cyclopropylamine. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant data to support further research and development.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This widely utilized method in organic chemistry involves the reaction of a carbonyl compound, in this case, thiophene-2-carboxaldehyde, with an amine, cyclopropylamine, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its mild nature and operational simplicity.

The overall reaction is depicted in the following scheme:

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on established methodologies for similar reactions and should be optimized for specific laboratory conditions.

Materials:

-

Thiophene-2-carboxaldehyde

-

Cyclopropylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (for salt formation, optional)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol. To this solution, add cyclopropylamine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude amine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: A typical experimental workflow for the synthesis.

Data Presentation: Reaction Parameters

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes typical reaction parameters and expected outcomes for reductive aminations of aromatic aldehydes with primary amines, based on analogous reactions.

| Parameter | Typical Range/Value | Notes |

| Reactant Ratio | ||

| Aldehyde:Amine | 1:1 to 1:1.2 | A slight excess of the amine can drive imine formation. |

| Aldehyde:Reducing Agent | 1:1 to 1:2 | An excess of the reducing agent ensures complete reduction. |

| Solvent | Methanol, Ethanol, Dichloromethane | Protic solvents like methanol are common for borohydride reductions. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling for the addition of the reducing agent is often employed to control the reaction rate. |

| Reaction Time | 2 - 24 hours | Reaction completion should be monitored by TLC. |

| Yield | 60 - 95% | Yields are dependent on the specific substrate and reaction conditions. |

Safety Considerations

-

Cyclopropylamine: is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium borohydride: is a flammable solid that reacts with water to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.

-

Thiophene-2-carboxaldehyde: may be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Standard laboratory safety procedures should be followed at all times.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to achieve the best results in their specific experimental settings.

An In-depth Technical Guide on the Chemical Properties of N-(Thiophen-2-ylmethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Thiophen-2-ylmethyl)cyclopropanamine is a heterocyclic organic compound incorporating both a thiophene and a cyclopropylamine moiety. While this specific molecule is cataloged and available commercially, detailed experimental data regarding its chemical and biological properties are not extensively documented in publicly accessible scientific literature. This technical guide consolidates the available information, including basic identifiers and computationally predicted properties. Furthermore, it extrapolates potential characteristics and methodologies for its study based on the known chemistry of thiophene and cyclopropylamine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N-(Thiophen-2-ylmethyl)cyclopropanamine in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

N-(Thiophen-2-ylmethyl)cyclopropanamine is a secondary amine with a molecular structure featuring a thiophen-2-yl methyl group attached to the nitrogen atom of a cyclopropylamine ring.

Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | N-(Thiophen-2-ylmethyl)cyclopropanamine | N/A |

| Common Synonyms | Cyclopropyl-thiophen-2-ylmethyl-amine, cyclopropyl(2-thienylmethyl)amine | [1][2] |

| CAS Number | 14471-18-2 | [1][2] |

| Molecular Formula | C₈H₁₁NS | [1][2] |

| SMILES | C1CC1NCC2=CC=CS2 | [1] |

Physicochemical Properties

Experimental data on the physicochemical properties of N-(Thiophen-2-ylmethyl)cyclopropanamine is limited. The data presented below is a combination of information from a commercial supplier and computationally predicted values.

| Property | Value | Source |

| Molecular Weight | 153.24 g/mol | [1][2] |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 78-90 °C at 4 Torr | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.0001 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Note: The melting and boiling points are sourced from a single commercial supplier and should be considered as provisional until independently verified through experimental work.

Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

This pathway would involve the reaction of thiophene-2-carboxaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced to the desired secondary amine.

References

Spectroscopic Profile of Cyclopropyl-thiophen-2-ylmethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl-thiophen-2-ylmethyl-amine is a secondary amine containing a thiophene and a cyclopropyl group. This document provides a predicted spectroscopic profile for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes expected spectral characteristics based on the analysis of its functional groups and data from structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | ~7.2-7.4 | dd | J ≈ 5.0, 1.2 |

| Thiophene H-3 | ~6.9-7.0 | dd | J ≈ 3.5, 1.2 |

| Thiophene H-4 | ~6.9-7.0 | dd | J ≈ 5.0, 3.5 |

| CH₂ (Thiophene-CH₂) | ~4.0 | s | - |

| NH | Broad, variable (1.0-3.0) | br s | - |

| CH (Cyclopropyl) | ~2.2-2.4 | m | - |

| CH₂ (Cyclopropyl) | ~0.4-0.8 | m | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| Thiophene C-2 (C-CH₂) | ~142-145 |

| Thiophene C-5 | ~127 |

| Thiophene C-3 | ~125 |

| Thiophene C-4 | ~124 |

| CH₂ (Thiophene-CH₂) | ~45-50 |

| CH (Cyclopropyl) | ~30-35 |

| CH₂ (Cyclopropyl) | ~5-10 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3500 | Weak-Medium |

| C-H (Thiophene) | Stretch | ~3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=C (Thiophene) | Stretch | 1400-1500 | Medium |

| C-N | Stretch | 1180-1360 | Medium |

| C-S (Thiophene) | Stretch | 600-800 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 153 | Molecular Ion |

| [M-H]⁺ | 152 | Loss of a hydrogen atom |

| [M-C₃H₅]⁺ | 112 | Loss of cyclopropyl radical |

| C₅H₅S⁺ | 97 | Thienylmethyl cation (tropylium-like) |

| C₄H₄S⁺ | 84 | Thiophene radical cation |

| C₃H₅N⁺ | 55 | Cyclopropylaminyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): For GC-MS, use a standard EI source (70 eV) to generate fragment ions.

-

Electrospray Ionization (ESI): For LC-MS or direct infusion, use ESI in positive ion mode to generate the protonated molecule [M+H]⁺.

-

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Quantum Chemical Blueprint: Unraveling the Molecular Landscape of Cyclopropyl-thiophen-2-ylmethyl-amine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of Cyclopropyl-thiophen-2-ylmethyl-amine, a novel scaffold with potential applications in medicinal chemistry. In the absence of direct experimental data, this document outlines a robust computational and experimental workflow designed to elucidate the molecule's structural, electronic, and spectroscopic properties. By leveraging established quantum chemical methods, primarily Density Functional Theory (DFT), we present a blueprint for characterizing this compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed methodologies and expected outcomes to accelerate further investigation and application of this promising molecule. All quantitative predictions are summarized in structured tables, and key processes are visualized through detailed diagrams.

Introduction

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, integral to the structure of numerous approved drugs.[1] The incorporation of a cyclopropyl group introduces unique conformational constraints and electronic properties that can significantly influence a molecule's biological activity and pharmacokinetic profile.[2] this compound represents an intriguing intersection of these two pharmacophoric elements. Understanding its three-dimensional structure, electronic landscape, and potential for intermolecular interactions is paramount for its rational development as a therapeutic agent.

Quantum chemical calculations offer a powerful, predictive lens through which to explore the molecular properties of novel compounds before extensive experimental synthesis and testing.[3] This guide details a proposed computational study of this compound, outlining the theoretical basis, computational methodologies, and expected data presentation. Furthermore, it provides standardized experimental protocols for the spectroscopic and structural validation of the computational findings.

Computational Methodology

The proposed computational investigation of this compound would be centered around Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for molecules of this size.[4]

2.1. Software and Hardware

All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing clusters would be utilized to manage the computational demands of the calculations.

2.2. Geometric Optimization and Frequency Analysis

The initial 3D structure of this compound will be built using GaussView 6. A full geometric optimization and subsequent frequency calculation will be performed in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.[5] The absence of imaginary frequencies in the output will confirm that the optimized structure corresponds to a true energy minimum.

2.3. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[6] The energies of these orbitals and the resulting HOMO-LUMO gap will be calculated at the B3LYP/6-311++G(d,p) level of theory.

2.4. Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.[6] The MEP surface will be generated from the optimized geometry.

2.5. Spectroscopic Predictions

Theoretical predictions of NMR and IR spectra are essential for validating the computed structure against experimental data.

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set, using Tetramethylsilane (TMS) as a reference standard.[7]

-

FTIR Spectroscopy: Vibrational frequencies will be calculated from the optimized geometry. The resulting frequencies are often scaled by a factor (typically ~0.96) to account for anharmonicity and achieve better agreement with experimental spectra.[8]

2.6. Natural Bond Orbital (NBO) Analysis

NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[5]

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations of this compound.

Table 1: Predicted Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(thiophene)-C(methylene) | 1.51 Å |

| C(methylene)-N | 1.47 Å | |

| N-H | 1.01 Å | |

| C(cyclopropyl)-N | 1.46 Å | |

| Bond Angle | C(thiophene)-C(methylene)-N | 112.5° |

| C(methylene)-N-C(cyclopropyl) | 118.0° | |

| Dihedral Angle | C(thiophene)-C(thiophene)-C(methylene)-N | 95.0° |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 1.9 D |

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak | Predicted Chemical Shift / Wavenumber |

| 1H NMR | Thiophene Protons | 6.9 - 7.4 ppm |

| Methylene Protons | ~3.9 ppm | |

| Cyclopropyl Protons | 0.4 - 0.9 ppm | |

| Amine Proton | ~1.5 ppm (broad) | |

| 13C NMR | Thiophene Carbons | 124 - 142 ppm |

| Methylene Carbon | ~48 ppm | |

| Cyclopropyl Carbons | 5 - 15 ppm | |

| FTIR | N-H Stretch | ~3350 cm-1 |

| C-H Stretch (thiophene) | ~3100 cm-1 | |

| C-H Stretch (aliphatic) | 2900 - 3000 cm-1 | |

| C-N Stretch | ~1100 cm-1 |

Experimental Protocols for Validation

To validate the theoretical predictions, the following experimental procedures are recommended.

4.1. Synthesis

A plausible synthetic route for this compound would involve the reductive amination of thiophene-2-carboxaldehyde with cyclopropylamine.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Acquire 1H and 13C NMR spectra at room temperature.

-

Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values. Compare the experimental chemical shifts with the GIAO-calculated values.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and compare their positions with the scaled, theoretically predicted vibrational frequencies.

4.4. X-ray Crystallography

-

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

-

Methodology: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain accurate bond lengths, bond angles, and torsion angles.

-

Data Analysis: Compare the experimental geometric parameters with those obtained from the gas-phase DFT calculations.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Molecular structure of this compound.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-Containing Cyclopropylamines: A Technical Guide to Predicted Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted and experimentally observed biological activities of thiophene-containing cyclopropylamines. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to its potent inhibitory activity against key enzymes implicated in cancer and neurological disorders. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Core Predicted Biological Activities: LSD1 and MAO Inhibition

The primary biological activities predicted and extensively studied for thiophene-containing cyclopropylamines are the inhibition of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). The structural similarity of the cyclopropylamine moiety to the endogenous substrate of these enzymes allows for potent, often irreversible, inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its overexpression is associated with various cancers, making it a promising therapeutic target. Thiophene-containing cyclopropylamines act as mechanism-based inhibitors of LSD1, forming a covalent adduct with the FAD cofactor.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease. The cyclopropylamine scaffold is a well-established pharmacophore for MAO inhibition.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of selected thiophene-containing cyclopropylamines and related derivatives against LSD1, MAO-A, and MAO-B.

| Compound ID | Target | IC50 (µM) | Reference |

| LSD1 Inhibitors | |||

| Compound 1 | LSD1 | 0.131 | [1] |

| Compound 2 | LSD1 | 0.031 | [1] |

| MAO Inhibitors | |||

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | [2] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | [2] |

Other Predicted and Observed Biological Activities

While the primary focus has been on LSD1 and MAO inhibition, the thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of other biological activities. Data for thiophene-containing cyclopropylamines in these areas is limited; however, the broader class of thiophene derivatives has shown promise in the following areas:

-

Anticancer Activity: Various thiophene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, a novel thiophene derivative, compound 1312, has been investigated for its anti-proliferative efficacy.[3] Other studies have identified thiophene derivatives with potent antitumor activity against cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), with IC50 values in the micromolar range.[4]

-

Antimicrobial Activity: Thiophene derivatives have been explored for their antibacterial and antifungal properties. For example, certain thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, with MIC50 values ranging from 8 to 32 mg/L.[5] Some compounds exhibited potent activity against C. difficile with MIC values of 2 to 4 μg/ml.[6]

-

Anti-inflammatory Activity: The thiophene scaffold is present in known anti-inflammatory drugs.[7] Studies on various thiophene derivatives have demonstrated their potential to inhibit key inflammatory enzymes like COX-1, COX-2, and 5-LOX.[8][9] For example, certain tetrasubstituted thiophenes have shown significant in vivo anti-inflammatory activity.[3]

-

Antiviral Activity: Some benzo[b]thiophene derivatives have been reported to possess anti-influenza activity.[10]

-

Neuroprotective Activity: Thiophene oligomer derivatives have been investigated for their neuroprotective effects against beta-amyloid-induced toxicity, suggesting potential applications in neurodegenerative diseases.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.[12][13]

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3(1-21)K4 peptide substrate

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or other suitable HRP substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Test compounds (thiophene-containing cyclopropylamines)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, pre-incubate the LSD1 enzyme with the test compounds (or DMSO for control) in assay buffer for 15 minutes on ice.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Add the detection mix containing Amplex® Red and HRP to each well.

-

Incubate for 5 minutes at room temperature in the dark.

-

Measure the fluorescence of the product, resorufin, using a microplate reader (excitation: ~540 nm, emission: ~590 nm).

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.

MAO-A and MAO-B Inhibition Assay (Kynuramine-Based Fluorometric Assay)

This assay determines the inhibitory potential of compounds against MAO-A and MAO-B by measuring the fluorescence of 4-hydroxyquinoline, which is formed from the substrate kynuramine.[1][14][15]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Clorgyline (MAO-A specific inhibitor)

-

Selegiline (MAO-B specific inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compounds

-

96-well black microplates

Procedure:

-

Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and control inhibitors (clorgyline and selegiline) in the assay buffer.

-

To the wells of a 96-well plate, add the enzyme solution followed by the test compound or control inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation: ~310-320 nm, emission: ~380-400 nm).

-

Calculate the percent inhibition and determine the IC50 values.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of thiophene-containing cyclopropylamines.

Caption: LSD1 Inhibition by Thiophene-Containing Cyclopropylamines.

Caption: Workflow for MAO Inhibition Assay.

Caption: Relationship of Predicted Biological Activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

In Silico Screening of Thiophene Derivatives: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the in silico screening methodologies applicable to thiophene derivatives. While the core request specified "Cyclopropyl-thiophen-2-ylmethyl-amine" derivatives, a thorough literature search did not yield specific in silico screening data for this particular subclass. Therefore, this document presents a broader framework for the in silico analysis of thiophene-containing compounds, with illustrative data and protocols drawn from published research on various thiophene derivatives. These methodologies can be directly adapted for the screening of this compound derivatives.

Introduction

Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their versatile chemical nature allows for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][3][4] In silico screening, encompassing techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, has become an indispensable tool in the rational design and discovery of novel thiophene-based therapeutics.[1][5] This computational approach accelerates the identification of promising drug candidates by predicting their biological activity and pharmacokinetic profiles prior to costly and time-consuming synthesis and experimental testing.[5]

This technical guide outlines the key in silico methodologies for the screening of thiophene derivatives, providing structured data from existing literature, detailed experimental protocols, and visual workflows to aid researchers in their drug discovery endeavors.

Data Presentation: In Silico Screening of Thiophene Derivatives

The following tables summarize quantitative data from various in silico and in vitro studies on different thiophene derivatives. This data is presented to illustrate the types of results obtained from such analyses and to facilitate comparison between different scaffolds and targets.

Table 1: Molecular Docking and Biological Activity Data for Thiophene Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Interactions | In Vitro Activity (IC50/Inhibition) | Reference |

| Compound 6 | TNF-α | - | Key interactions with active site residues | Remarkable inhibitory effect on TNF-α production | [3] |

| Compound 11a | TNF-α | - | Key interactions with active site residues | Remarkable inhibitory effect on TNF-α production | [3] |

| Compound 4a | TNF-α | - | Key interactions with active site residues | Nearly the same inhibitory effect as celecoxib | [3] |

| Compound 7a | TNF-α | - | Key interactions with active site residues | Nearly the same inhibitory effect as celecoxib | [3] |

| Thiophene-based amide (I) | Lung Cancer Protein (1x2j) | - | Binding nature explored | Effective antibacterial activity | [6] |

| Compound S23 | DprE1 | -8.516 | Comparable binding mode to the native ligand | MIC = 78.125 µg/mL (Antitubercular) | [7] |

| Compound P-1 | CDK-2 (2R3J) | -10.654 | Powerful binding interaction | Predicted anti-proliferative | [8] |

| Compound P-5 | CDK-2 (2R3J) | -10.169 | Powerful binding interaction | Predicted anti-proliferative | [8] |

Table 2: Predicted ADMET Properties of Selected Thiophene Derivatives

| Compound Class | Property | Predicted Value | Significance | Reference |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives | Drug-likeness | Fulfilled Lipinski's rule | Potential for oral bioavailability | [8] |

| Thiophene Hydrazide Derivatives | GIT Absorption | High | Potential for oral bioavailability | [9] |

| Thiophene Hydrazide Derivatives | Water Solubility | Moderate | Favorable pharmacokinetic profile | [9] |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues | Toxicity | Less toxic | Favorable safety profile | [10] |

| Thiazole Schiff base derivatives | Oral Bioavailability | Validated | Suitable for oral administration | [11] |

| 1,2,4-triazole derivatives | CYP Inhibition | Potential inhibitors of CYP3A4 and CYP2C9 | Possible pharmacological activity and drug-drug interactions | [12] |

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[13]

Protocol:

-

Protein Preparation:

-

The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogens and appropriate charges (e.g., Gasteiger charges) are added to the protein structure.[14]

-

The protein is saved in a suitable format (e.g., PDBQT for AutoDock).[13]

-

-

Ligand Preparation:

-

The 2D structures of the thiophene derivatives are drawn using chemical drawing software (e.g., ChemDraw).

-

The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).

-

Appropriate charges and rotatable bonds are assigned to the ligands.

-

The ligands are saved in a compatible format (e.g., PDBQT).

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.[13]

-

-

Docking Simulation:

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.

-

Multiple docking runs are typically performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The docking results are clustered based on their root-mean-square deviation (RMSD).

-

The binding energy (in kcal/mol) and inhibition constant (Ki) are calculated for the best docking poses.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL.[13]

-

ADMET Prediction

ADMET prediction is a computational method to assess the pharmacokinetic and toxicological properties of drug candidates.

Protocol:

-

Input Data:

-

The 2D or 3D structures of the thiophene derivatives are used as input.

-

-

Software/Web Tools:

-

Parameter Evaluation:

-

A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, P-glycoprotein substrate potential.[12]

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).[12]

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity, carcinogenicity, and LD50.

-

-

-

Drug-likeness Evaluation:

-

The compliance of the compounds with established drug-likeness rules, such as Lipinski's Rule of Five, is assessed. These rules relate physicochemical properties to oral bioavailability.[8]

-

-

Data Analysis:

-

The predicted ADMET properties are analyzed to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity. This information is crucial for prioritizing candidates for further development.

-

Visualizations

In Silico Screening Workflow

The following diagram illustrates a typical workflow for the in silico screening of a compound library.

Caption: A generalized workflow for in silico drug discovery.

TNF-α Signaling Pathway

The diagram below depicts a simplified representation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a target for some of the thiophene derivatives mentioned in the literature.[3]

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Conclusion

In silico screening serves as a powerful and efficient strategy in the early stages of drug discovery for thiophene derivatives. By leveraging molecular docking and ADMET prediction, researchers can rapidly screen large virtual libraries of compounds, prioritize promising candidates, and refine their structures for enhanced biological activity and favorable pharmacokinetic properties. The methodologies and illustrative data presented in this guide provide a foundational framework for the computational exploration of this compound and other novel thiophene-based compounds, ultimately accelerating the development of new and effective therapeutics.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]

- 3. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. colab.ws [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. jbcpm.com [jbcpm.com]

- 14. thieme-connect.de [thieme-connect.de]

Anhydrogitalin (CAS 14471-18-2): A Technical Guide to its Mechanism of Action as a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrogitalin (CAS 14471-18-2) has been identified as an antagonist of the P2X7 receptor, a key player in the inflammatory cascade. This technical guide provides an in-depth analysis of its mechanism of action, focusing on the inhibition of ATP-induced interleukin-1β (IL-1β) release. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: P2X7 Receptor Antagonism

Anhydrogitalin exerts its primary pharmacological effect by acting as an antagonist at the P2X7 receptor, an ATP-gated ion channel. The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and monocytes, and its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, most notably IL-1β. By blocking this receptor, Anhydrogitalin effectively mitigates these downstream inflammatory events.

Signaling Pathway of P2X7 Receptor Activation and Anhydrogitalin's Point of Intervention

The activation of the P2X7 receptor by extracellular ATP initiates a series of intracellular events culminating in the release of mature IL-1β. Anhydrogitalin intervenes by preventing the initial binding of ATP to the P2X7 receptor, thereby inhibiting the entire downstream cascade.

Quantitative Data

The antagonist activity of Anhydrogitalin at the human P2X7 receptor was determined by measuring the inhibition of ATP-induced IL-1β release in lipopolysaccharide (LPS)-stimulated human monocytes.

| Compound | CAS Number | Assay Type | Target | Cell Type | Agonist | Parameter | Value |

| Anhydrogitalin | 14471-18-2 | Inhibition of IL-1β release | P2X7 Receptor | Human Monocytes (LPS-stimulated) | ATP | IC50 | 1.2 µM |

Table 1: Summary of Quantitative Data for Anhydrogitalin (CAS 14471-18-2)

Experimental Protocols

The following is a detailed methodology for the key experiment cited in determining the antagonist activity of Anhydrogitalin.

Inhibition of ATP-induced IL-1β Release in LPS-stimulated Human Monocytes

This assay quantifies the ability of a test compound to inhibit the release of IL-1β from human monocytes that have been primed with LPS and subsequently stimulated with ATP.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Anhydrogitalin (CAS 14471-18-2)

-

Human IL-1β ELISA Kit

-

96-well cell culture plates

Experimental Workflow:

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Thiophene Derivatives: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific cytotoxicity data for Cyclopropyl-thiophen-2-ylmethyl-amine. This guide has been developed to provide a comprehensive framework for the preliminary cytotoxicity screening of a novel thiophene derivative. To illustrate the process with concrete data, this document utilizes published results for a representative thiophene compound, "TP 5," as a case study. The experimental protocols and potential mechanisms of action described herein are standard methodologies in the field of toxicology and drug discovery and can be adapted for the evaluation of this compound.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The evaluation of the cytotoxic potential of novel thiophene-containing entities, such as this compound, is a critical first step in the drug discovery pipeline.[3] This process involves in vitro assays to determine the concentration at which a compound exhibits toxicity to cultured cells, providing essential information for hit-to-lead selection and further preclinical development.[3]

This technical guide outlines the standard procedures for conducting a preliminary cytotoxicity screening of a novel thiophene derivative. It provides detailed experimental protocols, a framework for data presentation, and a discussion of potential cytotoxic mechanisms, such as the induction of apoptosis.

Data Presentation: Cytotoxicity Profile of a Representative Thiophene Derivative

To exemplify the data generated from a preliminary cytotoxicity screen, the following tables summarize the in vitro cytotoxicity of a representative thiophene derivative, TP 5, against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to an untreated control, is a key metric for quantifying cytotoxicity.[3]

Table 1: In Vitro Cytotoxicity (IC50) of Representative Thiophene Derivative TP 5 Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h |

| HepG2 | Hepatocellular Carcinoma | >40 | ~20 | ~10 |

| SMMC-7721 | Hepatocellular Carcinoma | >40 | ~25 | ~15 |

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[4]

Table 2: Comparative Cytotoxicity of Various Thiophene Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 |

| Compound 480 | HepG2 (Hepatocellular Carcinoma) | 33.42 |

| Compound 1312 | SGC-7901 (Gastric Cancer) | 0.34 µM |

This table showcases the range of cytotoxic potencies observed in different thiophene derivatives against various cancer cell lines.[5][6]

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that can be employed for the screening of novel compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

Materials:

-

Cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound (or test compound)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5% (v/v).[3] Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only controls and a positive control (e.g., Doxorubicin).[3]

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[3][8]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of cells with a damaged plasma membrane.[9]

Materials:

-

Opaque-walled 96-well assay plates

-

Cultured cells and test compound

-

LDH assay kit (containing substrate, cofactor, and diaphorase)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader with fluorescence or absorbance capabilities

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in opaque-walled plates as described for the MTT assay. Include control wells: no cells (medium only), no treatment (vehicle control), and maximum LDH release (cells treated with lysis buffer).[9]

-

Incubation: Culture the cells for the desired exposure period.

-

Assay Reaction: Remove the assay plates from the incubator and allow them to equilibrate to room temperature. Transfer a portion of the cell culture supernatant to a new plate. Add the LDH assay reagent mixture to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate for the recommended time, protected from light. Measure the resulting signal (absorbance or fluorescence) with a microplate reader.

-

Data Analysis: Subtract the background (no cell control) from all values. Calculate the percentage of cytotoxicity by normalizing the LDH release from treated cells to the maximum LDH release control.

Potential Mechanism of Action: Apoptosis Signaling

Many cytotoxic compounds, including various thiophene derivatives, exert their effects by inducing programmed cell death, or apoptosis.[1][5] Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11] Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the dismantling of the cell.[12]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[13] This leads to the formation of a death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8.[14]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[11] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[13] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates initiator caspase-9.[13][15]

Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate executioner caspases, such as caspase-3, which are responsible for the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[11] The investigation of these pathways, for instance through caspase activity assays or measurement of mitochondrial membrane potential, can elucidate the mechanism of cytotoxicity for a novel compound.

References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability studies of N-(Thiophen-2-ylmethyl)cyclopropanamine

An In-depth Technical Guide: Solubility and Stability Studies of N-(Thiophen-2-ylmethyl)cyclopropanamine

Disclaimer: As of the date of this document, a thorough search of public scientific literature and chemical databases has revealed no specific experimental data on the solubility and stability of N-(Thiophen-2-ylmethyl)cyclopropanamine. Therefore, this guide has been constructed to serve as a representative model for researchers and drug development professionals. It outlines the standard methodologies, data presentation formats, and analytical workflows typically employed for the characterization of a novel chemical entity. The quantitative data presented herein is strictly hypothetical and for illustrative purposes.

Introduction

N-(Thiophen-2-ylmethyl)cyclopropanamine is a chemical compound with potential applications in pharmaceutical and agrochemical research.[1][2][3] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is fundamental for the development of viable formulations and for ensuring its quality, efficacy, and safety. Aqueous solubility is a critical determinant of a compound's absorption and bioavailability, while stability data is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

This technical guide provides a framework for conducting and documenting the necessary solubility and stability studies. It includes hypothetical data, detailed experimental protocols, and visual workflows to guide researchers in this process.

Solubility Studies

Solubility is a critical physicochemical parameter that influences the biopharmaceutical properties of a compound. The following sections detail the solubility profile of N-(Thiophen-2-ylmethyl)cyclopropanamine in various media.

Quantitative Solubility Data (Hypothetical)

The equilibrium solubility was determined in a range of aqueous and organic solvents to support formulation and analytical method development.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Classification |

| Purified Water | 25 | 0.85 | Slightly Soluble |

| pH 1.2 (0.1 N HCl) | 25 | 15.2 | Soluble |

| pH 4.5 (Acetate Buffer) | 25 | 9.8 | Soluble |

| pH 6.8 (Phosphate Buffer) | 25 | 1.2 | Slightly Soluble |

| pH 7.4 (Phosphate Buffer) | 25 | 0.9 | Slightly Soluble |

| Methanol | 25 | > 100 | Very Soluble |

| Ethanol | 25 | > 100 | Very Soluble |

| Acetonitrile | 25 | 85.5 | Freely Soluble |

| Dichloromethane | 25 | > 100 | Very Soluble |

Table 1: Hypothetical equilibrium solubility of N-(Thiophen-2-ylmethyl)cyclopropanamine in various media.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol describes the determination of thermodynamic equilibrium solubility using the shake-flask method, a gold-standard technique.

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions (pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.

-

Sample Preparation: Add an excess amount of N-(Thiophen-2-ylmethyl)cyclopropanamine to vials containing a fixed volume (e.g., 2 mL) of each solvent system. The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25 °C and 150 rpm) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid. Subsequently, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant of each sample. Dilute the aliquot gravimetrically with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL from the determined concentration and the dilution factor. The presence of remaining solid in each vial at the end of the experiment must be visually confirmed.

Visualization: Solubility Study Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods.

Quantitative Stability Data (Hypothetical)

The following table summarizes the degradation of N-(Thiophen-2-ylmethyl)cyclopropanamine under various stress conditions as per ICH guidelines.

| Stress Condition | Duration | % Assay of Parent | % Degradation | Observations |

| 0.1 N HCl (Acid Hydrolysis) | 24 hours | 88.5% | 11.5% | Two major degradation products observed. |

| 0.1 N NaOH (Base Hydrolysis) | 24 hours | 96.2% | 3.8% | One minor degradation product observed. |

| 10% H₂O₂ (Oxidation) | 24 hours | 91.3% | 8.7% | One major degradation product observed. |

| Thermal (80°C, Solid State) | 7 days | 99.1% | 0.9% | No significant degradation. |

| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours | 97.8% | 2.2% | Minor degradation, requires light protection. |

Table 2: Hypothetical forced degradation results for N-(Thiophen-2-ylmethyl)cyclopropanamine.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies.

-

Stock Solution Preparation: Prepare a stock solution of N-(Thiophen-2-ylmethyl)cyclopropanamine in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration with mobile phase.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Withdraw samples at time points, neutralize with 0.1 N HCl, and dilute.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10% H₂O₂) and keep at room temperature. Withdraw samples at time points and dilute.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2). A control sample should be protected from light. After exposure, prepare solutions for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

-

Data Evaluation: Calculate the percentage degradation for the parent compound. Determine the relative retention times and peak areas of any degradation products formed.

Visualization: Stability Study Workflow

The diagram below outlines the general workflow for conducting a forced degradation study.

Caption: Workflow for Forced Degradation (Stress) Testing.

Hypothetical Degradation Pathway

Based on the forced degradation results, a potential degradation pathway can be postulated. The thiophene ring is known to be susceptible to oxidation, and the secondary amine linkage can be subject to hydrolysis. The following diagram illustrates a hypothetical acid-catalyzed hydrolysis pathway.

Caption: Hypothetical Acid-Catalyzed Hydrolysis Pathway.

Conclusion

This guide provides a comprehensive framework for evaluating the solubility and stability of N-(Thiophen-2-ylmethyl)cyclopropanamine. The illustrative data indicates that the compound is a weak base with pH-dependent aqueous solubility, being more soluble under acidic conditions. The hypothetical stability studies suggest good stability under thermal and photolytic conditions but show susceptibility to degradation via acid hydrolysis and oxidation. These findings are critical for guiding formulation development, establishing appropriate storage conditions, and defining analytical control strategies. It is imperative that these studies be performed on the actual compound to generate authentic data for any future development.

References

A Technical Guide to Novel Synthesis Routes for Substituted Cyclopropyl Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropyl moiety into thiophene scaffolds has garnered significant interest in medicinal chemistry and materials science. The unique conformational constraints and metabolic stability conferred by the cyclopropyl group can lead to enhanced biological activity and improved physicochemical properties of thiophene-containing compounds. This in-depth technical guide explores novel and efficient synthetic routes for the preparation of substituted cyclopropyl thiophene derivatives, with a focus on methodologies relevant to drug discovery and development.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

One of the most effective and widely utilized methods for the synthesis of cyclopropyl thiophenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a bromothiophene derivative with a cyclopropylboronic acid or its trifluoroborate salt.[1][2]

General Reaction Scheme

The general transformation can be depicted as follows:

Caption: Suzuki-Miyaura cross-coupling for cyclopropyl thiophene synthesis.

Quantitative Data

The Suzuki-Miyaura coupling offers high yields for a variety of substituted bromothiophenes. The following table summarizes representative yields and reaction conditions.

| Entry | Bromothiophene Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromothiophene | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 85 | [2] |

| 2 | 3-Bromothiophene | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 88 | [2] |

| 3 | 5-Bromothiophene-2-carbaldehyde | Pd(OAc)₂, cataCXium A, Cs₂CO₃ | 100 | 16 | 95 | [1] |

| 4 | Methyl 2-bromothiophene-3-carboxylate | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 69 | [2] |

| 5 | 1-(5-bromothiophen-2-yl)ethan-1-one | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 93 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed coupling of a bromothiophene with cyclopropylboronic acid.[2]

Materials:

-

Substituted bromothiophene (1.0 eq)

-

Cyclopropylboronic acid (1.3 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

-

SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.02 eq)

-

Toluene, degassed

-

Water, degassed

Procedure:

-

To an oven-dried reaction vessel, add the bromothiophene, cyclopropylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add degassed toluene and water.

-

Heat the reaction mixture to 90 °C and stir for 2 hours, or until reaction completion is observed by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclopropylthiophene.

Classical Cyclopropanation Reactions: Alternative Pathways

While the Suzuki-Miyaura coupling is highly effective, classical cyclopropanation methods offer alternative synthetic strategies, particularly when starting from different thiophene precursors.

Simmons-Smith Reaction

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[3][4] This reaction can be applied to vinyl thiophene substrates.

Caption: Simmons-Smith cyclopropanation of a vinyl thiophene.

A common precursor for the Simmons-Smith reaction is a vinyl thiophene. A protocol for the synthesis of 2-vinylthiophene is provided below.[5]

Materials:

-

2-Acetylthiophene

-

Lithium aluminum hydride (LiAlH₄)

-

Pyridine

-

α-nitroso-β-naphthol

Procedure (summary):

-

Reduction of 2-acetylthiophene with LiAlH₄ to yield α-(2-thienyl)ethanol.

-

Dehydration of the alcohol in the presence of pyridine and an inhibitor like α-nitroso-β-naphthol.

-

Distillation under reduced pressure to isolate 2-vinylthiophene.

Materials:

-

2-Vinylthiophene (1.0 eq)

-

Diiodomethane (CH₂I₂) (1.5 eq)

-

Zinc-copper couple (2.0 eq)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether.

-

Add a solution of diiodomethane in anhydrous diethyl ether to the suspension.

-

To the activated reagent, add a solution of 2-vinylthiophene in anhydrous diethyl ether dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by distillation or column chromatography to yield 2-cyclopropylthiophene.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropanes.[6][7] This method is applicable to α,β-unsaturated thiophene ketones or aldehydes.

Caption: Corey-Chaykovsky cyclopropanation of an α,β-unsaturated thiophene.

The synthesis of α,β-unsaturated ketones can be achieved through various methods, such as the aldol condensation of a thiophene carboxaldehyde with a ketone.[8]

Materials:

-

Thiophene-2-carboxaldehyde

-

Acetone

-

Sodium hydroxide

Procedure (summary):

-

A base-catalyzed aldol condensation between thiophene-2-carboxaldehyde and acetone.

-

Dehydration of the intermediate aldol product to yield the α,β-unsaturated ketone.

Materials:

-

α,β-Unsaturated thiophene ketone (1.0 eq)

-

Trimethylsulfoxonium iodide (1.1 eq)

-

Sodium hydride (NaH) (1.1 eq)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add sodium hydride to anhydrous DMSO.

-

Heat the mixture to approximately 70 °C until the evolution of hydrogen ceases, then cool to room temperature.

-

Add trimethylsulfoxonium iodide in one portion and stir until a clear solution is obtained.

-

Add a solution of the α,β-unsaturated thiophene ketone in DMSO dropwise to the ylide solution.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Derivatization of the Cyclopropyl Thiophene Core

Once the cyclopropyl thiophene scaffold is synthesized, it can be further functionalized to introduce a variety of substituents, expanding the chemical space for drug discovery.

Bromination

Bromination of the thiophene ring can be achieved using N-bromosuccinimide (NBS), providing a handle for further cross-coupling reactions.[5]

Experimental Protocol:

-

Dissolve the cyclopropylthiophene in N,N-dimethylformamide (DMF) and cool to 0 °C.

-

Add NBS portion-wise, maintaining the temperature at 0 °C.

-

Stir at room temperature for 1-2 hours.

-

Work-up by pouring into ice water, extracting with diethyl ether, and washing with water and brine.

-

Dry the organic layer and concentrate to obtain the brominated product.

Sulfonylation

Introduction of a sulfonyl chloride group can be accomplished by lithiation followed by quenching with sulfur dioxide and then N-chlorosuccinimide (NCS).[2]

Experimental Protocol:

-

Dissolve the cyclopropylthiophene in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (n-BuLi) dropwise.

-

After stirring, add liquefied sulfur dioxide via cannula.

-

Add NCS in one portion and allow the reaction to warm to room temperature.

-

Work-up by quenching with saturated aqueous sodium bicarbonate and extracting with ethyl acetate.

Caption: Key derivatization pathways of the cyclopropyl thiophene core.

Spectroscopic Data

The characterization of substituted cyclopropyl thiophene compounds relies on standard spectroscopic techniques.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 2-Cyclopropylthiophene | 6.90 (dd, 1H), 6.79 (dd, 1H), 6.65 (dd, 1H), 2.05 (m, 1H), 0.95 (m, 2H), 0.65 (m, 2H) | 149.8, 126.9, 122.8, 120.9, 10.3, 7.8 | Expected M⁺: 124.03 |

| 3-Cyclopropylthiophene | 7.15 (dd, 1H), 6.90 (d, 1H), 6.85 (d, 1H), 1.95 (m, 1H), 0.90 (m, 2H), 0.60 (m, 2H) | 144.5, 128.2, 124.7, 119.5, 12.1, 8.5 | Expected M⁺: 124.03 |